molecular formula C19H21N3O2S2 B2785438 N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252818-82-8

N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2785438
CAS No.: 1252818-82-8
M. Wt: 387.52
InChI Key: PZHIRTAQKDOFHY-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-4-9-22-18(24)17-14(8-10-25-17)20-19(22)26-11-15(23)21-16-12(2)6-5-7-13(16)3/h5-8,10H,4,9,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHIRTAQKDOFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, identified by its CAS number 1252856-75-9, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O2S2C_{19}H_{21}N_{3}O_{2}S_{2}, with a molecular weight of 387.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core which is known for its pharmacological relevance.

PropertyValue
Molecular FormulaC19H21N3O2S2C_{19}H_{21}N_{3}O_{2}S_{2}
Molecular Weight387.5 g/mol
CAS Number1252856-75-9

Antitumor Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. A study conducted by Guo et al. (2024) demonstrated that various thieno[2,3-d]pyrimidine derivatives could effectively inhibit tumor cell growth. Specifically, compounds similar to this compound showed promising cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 27.6 μM to 43 μM .

Antimicrobial Properties

Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve interference with nucleic acid synthesis due to the structural similarities with purine and pyrimidine bases .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Compounds within this class have been shown to reduce inflammatory markers in animal models of inflammation . The modulation of cytokine production suggests a potential pathway for therapeutic applications in inflammatory diseases.

Case Studies

  • Antitumor Efficacy : A study by Elmongy et al. (2022) synthesized several thieno[3,2-d]pyrimidine derivatives and assessed their cytotoxicity against breast cancer cells. Among these compounds, those structurally related to this compound exhibited an inhibition range of 43% to 87% against cancer cells .
  • Antimicrobial Activity : A comparative study on the antimicrobial effects of thieno[3,2-d]pyrimidines highlighted that compounds with similar functional groups showed significant inhibition against Staphylococcus aureus and Escherichia coli .

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